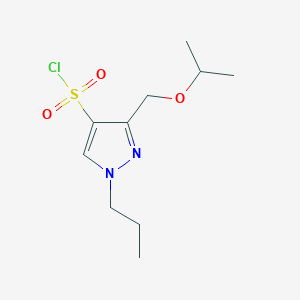
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride is an intriguing synthetic compound with potential applications across several scientific fields including chemistry, biology, medicine, and industry. The compound features a pyrazole ring—a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms—substituted with isopropoxymethyl, propyl, and sulfonyl chloride groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride typically involves multi-step chemical reactions:
Preparation of 3-isopropoxymethyl-1-propyl-1H-pyrazole: Begin with a pyrazole ring substitution using isopropyl alcohol and propyl halide under basic conditions.
Sulfonylation: React the resulting pyrazole derivative with chlorosulfonic acid under controlled temperature to introduce the sulfonyl chloride group. This must be performed under inert atmosphere to prevent moisture interference.
Industrial Production Methods: Industrial scale production optimizes the synthetic steps to ensure high yield and purity. This usually involves:
Efficient purification techniques like recrystallization or chromatography.
Stringent control of reaction parameters such as temperature, time, and reactant concentration.
Analyse Des Réactions Chimiques
Types of Reactions It Undergoes:
Substitution Reactions: The sulfonyl chloride group can participate in nucleophilic substitution reactions.
Reduction Reactions: The sulfonyl chloride can be reduced to the corresponding sulfonamide under reductive conditions.
Common Reagents and Conditions:
For Substitution: Nucleophiles such as amines or alcohols in the presence of a base (e.g., triethylamine) or in aprotic solvents.
For Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in solvents like ether.
Major Products Formed:
Substitution reactions yield corresponding sulfonamides or sulfonate esters.
Reduction reactions yield sulfonamides or thioethers depending on the reagents used.
Applications De Recherche Scientifique
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride has diverse applications:
Chemistry: Utilized as an intermediate in the synthesis of more complex molecules. It can also act as a coupling agent in organic synthesis.
Biology: Used in studies involving enzyme inhibition where sulfonyl chloride can react with enzyme active sites.
Medicine: Potential precursor in the development of pharmaceutical drugs, particularly those targeting enzyme-related diseases.
Industry: Used in the synthesis of specialty chemicals and materials with specific functional properties.
Mécanisme D'action
Comparison with Other Compounds:
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride vs 3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride: The former has an isopropyl group instead of a methyl group, potentially altering its reactivity and interaction with biological targets.
This compound vs 3-(isopropoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride: Here, the propyl group is replaced by a butyl group, which can affect the compound's solubility and steric interactions.
Comparaison Avec Des Composés Similaires
3-(methoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride
3-(isopropoxymethyl)-1-butyl-1H-pyrazole-4-sulfonyl chloride
3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonamide
By understanding the preparation, reactions, applications, and mechanism of action of 3-(isopropoxymethyl)-1-propyl-1H-pyrazole-4-sulfonyl chloride, researchers can better harness its potential across various scientific and industrial fields
Propriétés
IUPAC Name |
3-(propan-2-yloxymethyl)-1-propylpyrazole-4-sulfonyl chloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O3S/c1-4-5-13-6-10(17(11,14)15)9(12-13)7-16-8(2)3/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OEYIWHGCCLOQDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C=C(C(=N1)COC(C)C)S(=O)(=O)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![4,5-dimethoxy-15-[3-(trifluoromethyl)phenyl]-10,14,15-triazatetracyclo[8.7.0.02,7.012,16]heptadeca-2,4,6,12(16),13-pentaen-11-one](/img/structure/B2787922.png)
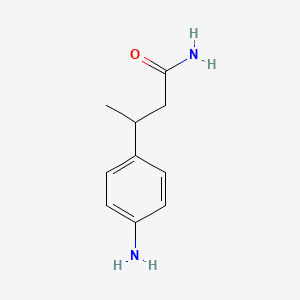
![2-Thia-5-azabicyclo[2.2.1]heptan-5-yl(1,1-dioxidotetrahydrothiophen-3-yl)methanone](/img/structure/B2787924.png)
![N-[3-Methyl-1-(2-oxo-1,3-diazinan-1-yl)butan-2-yl]but-2-ynamide](/img/structure/B2787925.png)
![12-(1H-1,2,3-benzotriazol-1-yl)-10-methyl-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9,11-tetraene](/img/structure/B2787926.png)
![2-({3-[(2H-1,3-benzodioxol-5-yl)methyl]-6-(morpholin-4-yl)-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-(4-ethylphenyl)butanamide](/img/structure/B2787927.png)
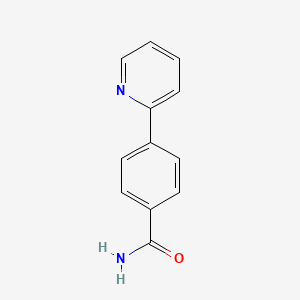
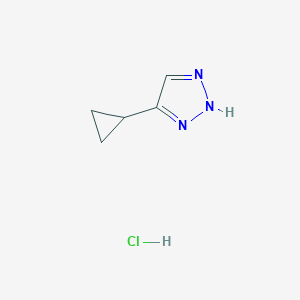
![3-[(4-chlorophenyl)sulfanyl]-N-(2,4-difluorophenyl)propanamide](/img/structure/B2787934.png)


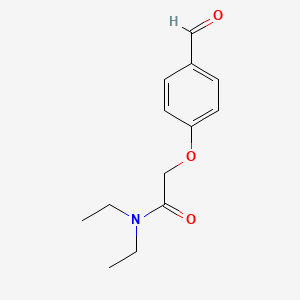
![2-{[4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide](/img/structure/B2787943.png)
![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(2-morpholino-2-(thiophen-2-yl)ethyl)oxalamide](/img/structure/B2787944.png)
